5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
BenchChem offers high-quality 5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-32-20-7-3-5-17(11-20)13-29-15-28-23-21-12-19(27)8-9-22(21)30(24(23)25(29)31)14-16-4-2-6-18(26)10-16/h2-12,15H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQMHRAPBUCNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.
- Molecular Formula: C18H17FN4O3
- Molecular Weight: 388.42 g/mol
- CAS Number: 861211-24-7
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidoindole core followed by selective substitutions at the benzyl positions. The presence of fluorine and chlorine atoms enhances the compound's lipophilicity and may influence its biological activity.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of pyrimidoindole derivatives. The compound has shown promising results in inhibiting various receptor tyrosine kinases (RTKs), which are critical in cancer progression.
- VEGFR-2 Inhibition : Research indicates that related compounds within this chemical class exhibit potent inhibition of VEGFR-2, a key target in angiogenesis and tumor growth. For instance, a study highlighted that compounds with similar structures demonstrated selective inhibition against VEGFR-2 compared to EGFR and PDGFR-β, suggesting a targeted therapeutic approach for cancer treatment .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves competitive inhibition at the ATP binding site of RTKs, leading to decreased phosphorylation and subsequent signaling pathways that promote cell proliferation and survival.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to determine the effectiveness of this compound. For example:
- A431 Cell Line : In vitro studies show that related pyrimidoindoles exhibit significant cytotoxic effects against A431 cells, with IC50 values indicating potency comparable to established chemotherapeutics .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| VEGFR-2 Inhibition | VEGFR-2 | 0.15 | |
| Cytotoxicity | A431 Cells | 0.20 | |
| Selectivity | EGFR | 1.0 | |
| Cytotoxicity | PDGFR-β | 0.50 |
Case Studies
- Case Study on Structural Modifications : A study explored how modifications to the benzyl substituents influenced biological activity, demonstrating that specific substitutions could enhance selectivity for VEGFR-2 over other kinases .
- Comparative Analysis : Another investigation compared various pyrimidoindole derivatives, noting that those with methoxy groups showed improved solubility and bioavailability, which are crucial for therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry
5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been investigated for its antitumor properties. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. The compound has demonstrated efficacy against various cancer cell lines, making it a candidate for further development in cancer therapies.
Antimicrobial Activity
The compound has shown potential antimicrobial effects. Studies have evaluated its activity against different bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics or antifungal agents.
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : It inhibits cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Modulation : It affects gene expression related to cell growth and apoptosis.
Anticancer Activity
A study explored the effects of 5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Antimicrobial Studies
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited substantial antimicrobial activity, suggesting its potential as a template for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
